

# physical and chemical properties of 2-isopropylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B3021911

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## An In-depth Technical Guide to 2-Isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-isopropylbenzaldehyde** (also known as o-cuminaldehyde). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key chemical transformations.

## Compound Identification and Physical Properties

**2-Isopropylbenzaldehyde** is an aromatic aldehyde characterized by an isopropyl group at the ortho position relative to the formyl group on the benzene ring.

Table 1: Physical and Chemical Properties of **2-Isopropylbenzaldehyde**

Property	Value	Source(s)
IUPAC Name	2-Isopropylbenzaldehyde	[1]
Synonyms	2-(Propan-2-yl)benzaldehyde, o-Cuminaldehyde	[2]
CAS Number	6502-22-3	[3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[3]
Molecular Weight	148.20 g/mol	[2][3]
Physical Form	Liquid	[1]
Storage Temperature	2-8°C (under inert atmosphere)	[1]
Purity (Typical)	≥95%	[1]
XLogP3	2.9	[2]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]

## Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of **2-isopropylbenzaldehyde**. Key spectral features are summarized below.

Table 2: Spectroscopic Data for **2-Isopropylbenzaldehyde**

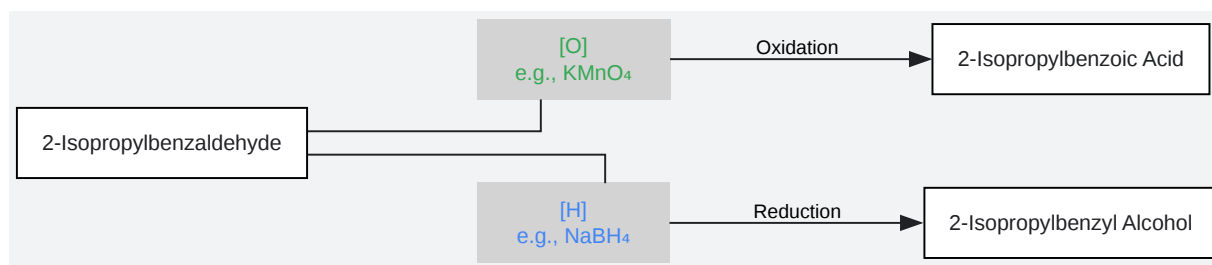
Spectrum Type	Key Features and Peaks	Source(s)
<sup>1</sup> H NMR (Proton NMR)	Aldehyde Proton (CHO): Highly deshielded signal expected around 9.5-10.5 ppm. Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.9 ppm). Isopropyl CH: Septet or multiplet around 3.0-3.5 ppm. Isopropyl CH <sub>3</sub> : Doublet around 1.2-1.4 ppm.	[4]
<sup>13</sup> C NMR (Carbon NMR)	Carbonyl Carbon (C=O): Characteristic deshielded peak expected around 190-195 ppm. Aromatic Carbons: Multiple signals in the 125-150 ppm range. Isopropyl CH: Signal around 30-35 ppm. Isopropyl CH <sub>3</sub> : Signal(s) around 23-25 ppm.	[5]
IR (Infrared) Spectroscopy	C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1720 cm <sup>-1</sup> . C-H Stretch (Aldehyde): Two characteristic peaks often observed around 2720 cm <sup>-1</sup> and 2820 cm <sup>-1</sup> . Aromatic C=C Stretch: Peaks in the 1450- 1600 cm <sup>-1</sup> region. C-H Stretch (Alkyl): Absorptions just below 3000 cm <sup>-1</sup> .	[6]
MS (Mass Spectrometry)	Molecular Ion (M <sup>+</sup> ): m/z = 148. Key Fragments: m/z = 133 (loss of -CH <sub>3</sub> ), m/z = 119 (loss of -CHO), m/z = 105.	[2][6]

## Chemical Properties and Reactivity

**2-Isopropylbenzaldehyde** exhibits reactivity typical of aromatic aldehydes, centered around the aldehyde functional group and the aromatic ring.

- **Oxidation:** The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-isopropylbenzoic acid, using common oxidizing agents such as potassium permanganate ( $\text{KMnO}_4$ ) or chromic acid. Molecular oxygen, in the presence of a suitable catalyst, can also be used for a greener oxidation process.[7]
- **Reduction:** The carbonyl group is easily reduced to a primary alcohol, 2-isopropylbenzyl alcohol. Sodium borohydride ( $\text{NaBH}_4$ ) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent.[8][9]
- **Nucleophilic Addition:** As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form a secondary alcohol after acidic workup.[10]

The following diagram illustrates these fundamental transformations.



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Caption: Key chemical reactions of **2-isopropylbenzaldehyde**.

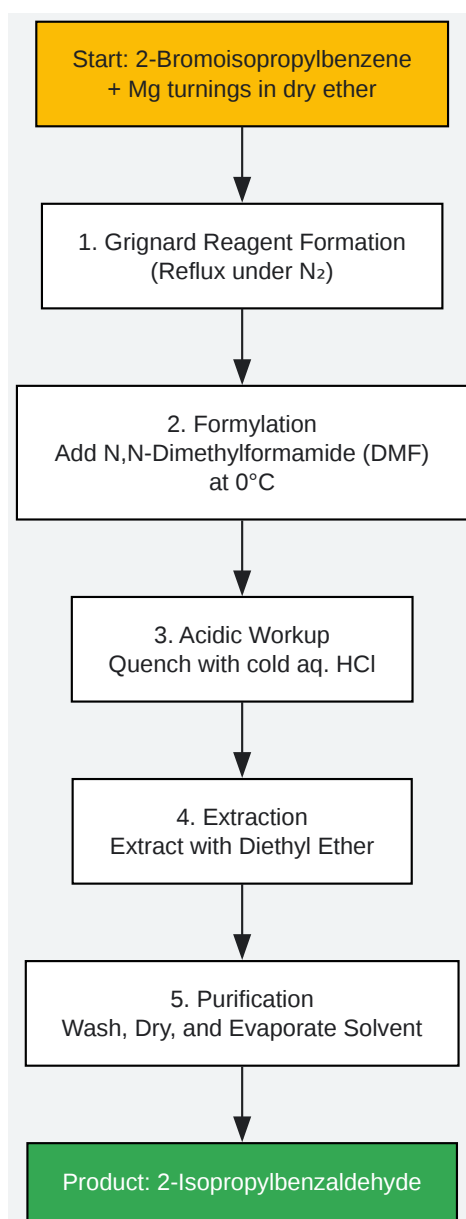
## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key transformations of **2-isopropylbenzaldehyde**. These protocols are based on standard

laboratory procedures for analogous compounds and should be adapted and optimized as necessary.

## Synthesis via Grignard Reaction

This protocol describes the synthesis of **2-isopropylbenzaldehyde** from 2-bromoisopropylbenzene. The workflow involves the formation of a Grignard reagent followed by formylation.



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Caption: Experimental workflow for the synthesis of **2-isopropylbenzaldehyde**.

#### Methodology:

- **Apparatus:** All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- **Grignard Reagent Formation:** Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small volume of anhydrous diethyl ether. Dissolve 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, add a crystal of iodine to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[\[11\]](#)
- **Formylation:** After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath to 0°C. Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise via syringe, keeping the temperature below 10°C.
- **Workup and Extraction:** Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench it by adding cold 1 M aqueous HCl with vigorous stirring. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
- **Purification:** Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

## Oxidation to 2-Isopropylbenzoic Acid

This protocol outlines a standard laboratory procedure for the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

#### Methodology:

- Setup: In a round-bottom flask, dissolve **2-isopropylbenzaldehyde** (1.0 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.
- Reaction: Prepare a solution of potassium permanganate ( $\text{KMnO}_4$ , approx. 2.0 equivalents) in water. Add the  $\text{KMnO}_4$  solution dropwise to the stirred aldehyde solution. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 30-40°C. Continue stirring until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide ( $\text{MnO}_2$ ).
- Workup: Cool the reaction mixture and filter to remove the  $\text{MnO}_2$ . To destroy any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.
- Isolation: Acidify the clear filtrate with concentrated HCl until the pH is ~2, which will precipitate the 2-isopropylbenzoic acid.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

## Reduction to 2-Isopropylbenzyl Alcohol

This protocol details the selective reduction of the aldehyde to a primary alcohol using sodium borohydride.

### Methodology:

- Setup: Dissolve **2-isopropylbenzaldehyde** (1.0 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.<sup>[12]</sup>
- Reaction: Add sodium borohydride ( $\text{NaBH}_4$ , 0.3-0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to keep the temperature below 20°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).<sup>[9][13]</sup>
- Workup: Cool the flask in an ice bath and slowly add 1 M aqueous HCl to quench the excess  $\text{NaBH}_4$  and neutralize the mixture.

- Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product into diethyl ether or ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude 2-isopropylbenzyl alcohol, which can be purified by column chromatography or distillation.

## Safety and Handling

**2-Isopropylbenzaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: The compound is classified as a skin, eye, and respiratory tract irritant. It is harmful if swallowed.<sup>[1][2]</sup>
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.<sup>[1]</sup>
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [physical and chemical properties of 2-isopropylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021911#physical-and-chemical-properties-of-2-isopropylbenzaldehyde]

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